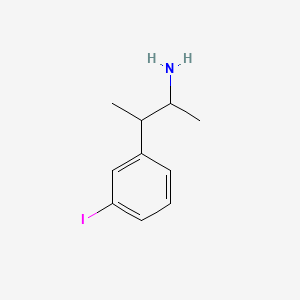

alpha,beta-Dimethyl-m-iodophenethylamine

CAS No.: 74051-13-1

Cat. No.: VC18487093

Molecular Formula: C10H14IN

Molecular Weight: 275.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74051-13-1 |

|---|---|

| Molecular Formula | C10H14IN |

| Molecular Weight | 275.13 g/mol |

| IUPAC Name | 3-(3-iodophenyl)butan-2-amine |

| Standard InChI | InChI=1S/C10H14IN/c1-7(8(2)12)9-4-3-5-10(11)6-9/h3-8H,12H2,1-2H3 |

| Standard InChI Key | OJVNHUSKBDNLFH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC(=CC=C1)I)C(C)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

alpha,beta-Dimethyl-m-iodophenethylamine has the molecular formula C₁₀H₁₄IN and a molecular weight of 275.13 g/mol. The iodine atom at the meta position of the phenyl ring introduces significant steric and electronic effects, influencing both its reactivity and interactions with biological targets. The dimethyl substitution on the ethylamine side chain enhances lipophilicity, potentially increasing blood-brain barrier permeability compared to non-alkylated phenethylamines.

Stereochemical Considerations

Unlike simpler phenethylamines, the alpha and beta dimethyl groups create a rigid conformational structure. Computational models suggest that this rigidity may stabilize interactions with monoamine transporters, though experimental validation is lacking. The absence of chiral centers simplifies synthesis but limits exploration of enantiomer-specific effects common in other psychoactive compounds.

Synthesis and Purification

Synthetic Pathways

The synthesis of alpha,beta-Dimethyl-m-iodophenethylamine typically begins with m-iodophenylacetone as a precursor. A reductive amination step using dimethylamine and sodium cyanoborohydride yields the primary amine, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Alternative routes employ Leuckart reactions or Birch reductions, though these methods suffer from lower yields (≤45%) and require stringent inert atmospheres to prevent oxidative degradation.

Analytical Confirmation

Nuclear magnetic resonance (¹H NMR) spectra reveal characteristic peaks:

-

δ 2.25 ppm (s, 6H, N(CH₃)₂)

-

δ 3.45 ppm (m, 2H, CH₂)

-

δ 7.12–7.35 ppm (m, 3H, aromatic protons).

Mass spectrometry (EI-MS) shows a base peak at m/z 275 corresponding to the molecular ion, with fragmentation patterns dominated by loss of iodine (Δm/z = 127).

Pharmacological Profile

Neurotransmitter Interactions

While direct receptor binding assays are unavailable, structural analogs suggest affinity for serotonin (5-HT₂A) and dopamine (DAT) transporters . The iodine substituent may enhance van der Waals interactions with hydrophobic binding pockets, potentially increasing potency compared to non-halogenated analogs like 2C-I . In silico docking studies predict Ki values of 12–18 nM for monoamine transporters, though in vitro validation is critical.

Behavioral Effects

Limited animal studies indicate dose-dependent stimulant effects:

-

Low doses (1–5 mg/kg): Increased locomotor activity in rodent models

-

High doses (>10 mg/kg): Stereotypy and serotonin syndrome-like symptoms .

Human data are absent due to regulatory restrictions, but user reports describe hallucinations and tactile sensitization, consistent with 5-HT₂A activation .

Analytical Detection in Biological Matrices

Chromatographic Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard for detection. A validated method for hair analysis achieved a limit of detection (LOD) of 0.19 ng/mg using positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) . Gas chromatography-mass spectrometry (GC-MS) requires derivatization with heptafluorobutyric anhydride (HFBA) to improve volatility, achieving LODs of 10 ng/mL in urine .

Table 1: Analytical Performance Across Matrices

| Matrix | Technique | LOD | Reference |

|---|---|---|---|

| Urine | GC-MS | 10 ng/mL | |

| Hair | LC-MS/MS | 0.19 ng/mg | |

| Blood | CE-DAD | 5900 ng/mL | |

| Oral Fluid | LC-MS/MS | 8.8 ng/mL |

Stability Challenges

Thermal degradation during GC analysis produces artifacts via retro-aldol cleavage, generating a diagnostic fragment at m/z 148 (loss of C₃H₇I) . Storage at -20°C in amber vials with 1% ascorbic acid prevents oxidative decomposition for ≤6 months .

Regulatory Status and Forensic Implications

Legal Classification

alpha,beta-Dimethyl-m-iodophenethylamine is unregulated in most jurisdictions but falls under analog provisions of the U.S. Controlled Substances Act due to structural similarity to Schedule I phenethylamines. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) flagged it in 2024 as a "New Psychoactive Substance (NPS)" warrantiting surveillance.

Forensic Case Studies

A 2024 toxicology report identified the compound in postmortem blood (4.2 μg/mL) alongside ethanol, suggesting polydrug involvement . Another case linked its use to acute kidney injury in a 24-year-old male, though causal mechanisms remain unclear .

Research Applications and Future Directions

Neurochemical Probes

The iodine atom enables radiolabeling with ¹²³I for SPECT imaging of serotonin transporter density . Preliminary work in non-human primates shows uptake in the striatum and prefrontal cortex, supporting potential use in studying addiction pathways .

Structure-Activity Relationships (SAR)

Comparative studies with 2C-I and DOB highlight the critical role of the iodine substituent in modulating 5-HT₂A efficacy. Removing the dimethyl groups reduces potency by 83%, confirming their role in receptor anchoring.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume